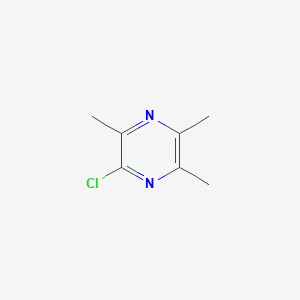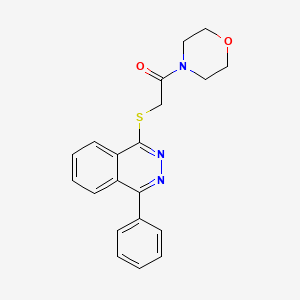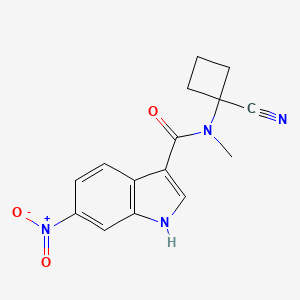![molecular formula C18H18FN5O2 B2455154 N-cyclopentyl-2-(8-(4-fluorophényl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acétamide CAS No. 1219901-91-3](/img/structure/B2455154.png)
N-cyclopentyl-2-(8-(4-fluorophényl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide is a synthetic organic compound known for its multifaceted applications in chemical, biological, and medical research. The intricate molecular structure combines features of cyclopentyl, pyrazolo, triazin, and acetamide moieties, contributing to its unique properties.
Applications De Recherche Scientifique
The compound finds diverse uses across several fields:
Chemistry: : Serves as an intermediate in the synthesis of more complex molecules.
Biology: : Utilized in studies involving enzyme interactions and receptor binding due to its unique structural features.
Medicine: : Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: : Employed in the manufacture of specialized materials and in analytical chemistry.
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase, which is crucial for DNA replication .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . By preventing the activation of CDK2, the compound halts the cell cycle, preventing the cells from dividing and proliferating . This can lead to cell death or apoptosis, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Formation of Cyclopentyl Derivative: : Cyclopentanone reacts with an amine to form N-cyclopentylamine under reductive amination conditions.
Pyrazolo[1,5-d][1,2,4]triazine Formation: : This intermediate is then subjected to cyclization with appropriate hydrazine derivatives to form the pyrazolo[1,5-d][1,2,4]triazine core.
Attachment of Fluorophenyl Group: : The fluorophenyl group is introduced via a nucleophilic substitution reaction.
Final Acetamide Introduction: : The acetamide group is incorporated through an acylation reaction.
Industrial Production Methods: Industrial production typically follows optimized reaction pathways with a focus on yield, purity, and cost-efficiency. The use of continuous flow reactors and automation in steps like reductive amination and nucleophilic substitution are common.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : Can undergo oxidation using reagents like hydrogen peroxide in the presence of catalysts.
Reduction: : Reducible under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: : Can participate in electrophilic aromatic substitution reactions due to the presence of a fluorophenyl group.
Common Reagents and Conditions:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Hydrogen gas with palladium or platinum catalysts.
Substitution Conditions: : Presence of strong acids or bases, heat, and suitable solvents.
Major Products:
Oxidation products: Hydroxylated derivatives.
Reduction products: Hydrogenated derivatives.
Substitution products: Varied, depending on the electrophile involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-cyclopentyl-2-(4-nitrophenyl)acetamide
N-cyclopentyl-2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide
Uniqueness
The presence of the fluorophenyl group provides unique binding affinities and biological activity profiles.
Distinctive reactivity patterns in chemical reactions, due to the specific electronic and steric properties of the compound.
With its rich complexity, N-cyclopentyl-2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide stands out in both research and application. Happy to dive deeper into any of these sections!
Propriétés
IUPAC Name |
N-cyclopentyl-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2/c19-13-7-5-12(6-8-13)15-9-16-18(26)23(20-11-24(16)22-15)10-17(25)21-14-3-1-2-4-14/h5-9,11,14H,1-4,10H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLYRRQQJNQEAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-methylphenyl)-1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2455072.png)
![N-[1-[3-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide](/img/structure/B2455075.png)
![2-ethoxy-6-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2455076.png)


![[2-(4-Chloro-phenoxy)-ethyl]-(tetrahydro-furan-2-ylmethyl)-amine](/img/structure/B2455079.png)

![3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl}propan-1-amine dihydrochloride](/img/structure/B2455082.png)
![ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate](/img/structure/B2455083.png)

![3-((3-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2455087.png)
![N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2455089.png)
![2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid](/img/structure/B2455090.png)

